molecular formula C9H15ClN4 B11718303 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride

2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride

Cat. No.: B11718303
M. Wt: 214.69 g/mol
InChI Key: NSPOKCJBPRNWRH-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 2-methylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives .

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride
  • 1-Ethylpiperazine
  • 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride

Uniqueness

2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;/h2-3,7-8,11H,4-6H2,1H3;1H

InChI Key

NSPOKCJBPRNWRH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2.Cl

Origin of Product

United States

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